![molecular formula C19H15F3N2O4 B2415166 1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(2-(trifluoromethyl)phenyl)urea CAS No. 1448057-66-6](/img/structure/B2415166.png)
1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(2-(trifluoromethyl)phenyl)urea
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Overview
Description
The compound “1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(2-(trifluoromethyl)phenyl)urea” seems to be a part of a series of molecules that have been designed and synthesized for their anticancer activity against various cancer cell lines .
Synthesis Analysis
The synthesis of these molecules is achieved via a Pd-catalyzed C-N cross-coupling . The Density Functional Theory (DFT) with Becke’s non-local three parameter exchange and Lee-Yang-correlation Parr’s functional (B3LYP) and 6–311 G++ (d,p) basis set as implemented in the GAUSSIAN 09W software package was used to optimize the molecular geometries leading to its energy minima .
Molecular Structure Analysis
The molecular structure of this compound is complex and involves various fused heteroaryl moieties . The Density Functional Theory (DFT) was used to optimize the molecular geometries leading to its energy minima .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these molecules are complex and involve various steps. The series were designed by replacing the amide moiety of the lead compound with retro-amide moiety .
Scientific Research Applications
Synthesis and Complexation
Research has shown that urea derivatives, including those related to the compound , play significant roles in chemical synthesis and complexation. For instance, N-Hydroxyamide-Containing Heterocycles have been synthesized to form iron(III) complex-forming tendencies, indicating their potential in metal coordination and complexation studies (Ohkanda et al., 1993). Similarly, Cyclodextrin Complexation research demonstrates the ability of certain urea-linked cyclodextrin complexes to photoisomerize, showcasing applications in molecular devices and nano-technology (Lock et al., 2004).
Chemical Reactions and Modifications
The Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement highlights a methodology for synthesizing ureas from carboxylic acids, emphasizing the versatility of urea derivatives in chemical synthesis and modifications (Thalluri et al., 2014). This demonstrates the potential for creating a wide range of compounds with varying functionalities for different research applications.
Antimicrobial and Anticancer Properties
Some urea derivatives have been evaluated for their antimicrobial and anticancer properties , suggesting potential applications in medical research and pharmaceutical development. For example, 1-Aryl-3-(2-chloroethyl) ureas have shown cytotoxicity against human adenocarcinoma cells in vitro, indicating their relevance in cancer research (Gaudreault et al., 1988).
Inhibitory Effects on Enzymes
Urea derivatives also exhibit inhibitory effects on enzymes , which can be crucial in studying disease mechanisms and developing therapeutic agents. The synthesis of flexible 1-[(2-aminoethoxy)alkyl]-3-ar(o)yl(thio)ureas and their evaluation as acetylcholinesterase inhibitors exemplify this application, highlighting the role of urea derivatives in neurodegenerative disease research (Vidaluc et al., 1995).
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-3-[2-(trifluoromethyl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N2O4/c20-19(21,22)14-5-1-2-6-15(14)24-18(25)23-9-3-4-10-26-13-7-8-16-17(11-13)28-12-27-16/h1-2,5-8,11H,9-10,12H2,(H2,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYABTEIIRODIIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCC#CCNC(=O)NC3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(2-(trifluoromethyl)phenyl)urea |
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